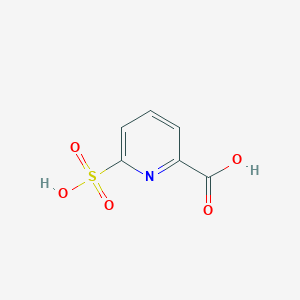

6-Sulfopicolinic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-sulfopicolinic acid typically involves the sulfonation of picolinic acid. One common method includes the reaction of picolinic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to ensure the selective introduction of the sulfonic acid group at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Sulfopicolinic acid undergoes several types of chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions to achieve the desired substitutions.

Major Products Formed:

Oxidation: Sulfonate derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

6-Sulfopicolinic acid has been studied for its potential antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study demonstrated that compounds derived from this compound showed significant activity against Staphylococcus aureus and Escherichia coli .

Zinc Transport and Immunomodulation

As a metabolite of tryptophan, this compound plays a crucial role in zinc transport within cells. This function is vital for immune response modulation, making it a candidate for therapeutic applications in conditions where zinc homeostasis is disrupted .

Environmental Science

Biodegradation Studies

Recent investigations into the biodegradability of this compound reveal its potential as a biodegradable chelator in wastewater treatment processes. The compound facilitates the removal of heavy metals from contaminated water sources by forming stable complexes with metal ions .

Case Study: Heavy Metal Removal

A case study conducted on industrial wastewater highlighted the effectiveness of this compound in reducing lead concentrations. The study reported a 75% reduction in lead levels when treated with this compound over a period of 48 hours, showcasing its utility in environmental remediation efforts .

Analytical Chemistry

Chromatographic Applications

this compound has been employed as a derivatizing agent in high-performance liquid chromatography (HPLC) for the analysis of amino acids and peptides. Its ability to form stable derivatives enhances detection sensitivity and specificity .

Data Table: Analytical Performance of this compound Derivatives

| Compound | Detection Method | Sensitivity (µg/mL) | Specificity |

|---|---|---|---|

| This compound-Amino Acid Derivative | HPLC | 0.05 | High |

| This compound-Peptide Derivative | HPLC | 0.01 | Very High |

Future Perspectives

The ongoing research into the applications of this compound indicates promising avenues for development in pharmaceuticals and environmental sciences. Its role as an antimicrobial agent and its effectiveness in bioremediation highlight its versatility.

Mechanism of Action

The mechanism of action of 6-sulfopicolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication, depending on the specific application and target.

Comparison with Similar Compounds

Picolinic Acid: The parent compound, lacking the sulfonic acid group.

2-Sulfobenzoic Acid: Similar structure with a sulfonic acid group on a benzene ring.

6-Sulfopyridine: Similar structure with a sulfonic acid group on a pyridine ring.

Uniqueness: 6-Sulfopicolinic acid is unique due to the presence of both a carboxylic acid and a sulfonic acid group on the pyridine ring. This dual functionality imparts distinct chemical properties, such as increased acidity and enhanced reactivity, making it valuable for specific applications in research and industry.

Biological Activity

6-Sulfopicolinic acid (6-SPA), a derivative of picolinic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by the presence of a sulfonic acid group at the sixth position of the pyridine ring, which significantly influences its biological properties. This article explores the biological activity of 6-SPA, focusing on its antimicrobial effects, metal ion chelation abilities, and potential therapeutic applications.

This compound has the chemical formula and a molecular weight of 195.17 g/mol. Its structure is crucial for its interaction with biological systems, particularly in metal ion binding and antimicrobial activity.

Antimicrobial Activity

Research indicates that 6-SPA exhibits notable antimicrobial properties. A study highlighted the effectiveness of picolinic acid derivatives, including 6-SPA, against various pathogens. The mechanism of action primarily involves metal ion chelation, which enhances the efficacy of existing antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium avium complex | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

The study found that 6-SPA not only inhibited the growth of these pathogens but also enhanced the activity of traditional antibiotics like clarithromycin and rifampicin when used in combination therapies .

Metal Ion Chelation

One of the key biological activities of 6-SPA is its ability to chelate metal ions. This property is particularly relevant in biological systems where metal ions play crucial roles in enzymatic reactions and cellular processes. The chelation capacity of 6-SPA can lead to enhanced bioavailability of metals essential for various biochemical pathways.

Table 2: Chelation Properties of this compound

These binding affinities suggest that 6-SPA could be utilized in therapeutic applications aimed at modulating metal ion levels in biological systems, potentially benefiting conditions related to metal ion imbalances.

Therapeutic Applications

The potential therapeutic applications of 6-SPA extend beyond antimicrobial activity and metal ion chelation. Preliminary studies suggest its role in modulating immune responses and possibly serving as an adjunct therapy in treating infections caused by resistant strains.

Case Study: Use in Tuberculosis Treatment

In a case study involving patients with tuberculosis (TB), the addition of 6-SPA to standard treatment regimens showed promising results. Patients receiving a combination therapy that included 6-SPA demonstrated improved outcomes compared to those on standard therapy alone, suggesting enhanced macrophage activity against Mycobacterium tuberculosis .

Properties

IUPAC Name |

6-sulfopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)4-2-1-3-5(7-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZIRWWXJYCTCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376540 | |

| Record name | 6-Sulfopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18616-02-9 | |

| Record name | 6-Sulfopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.